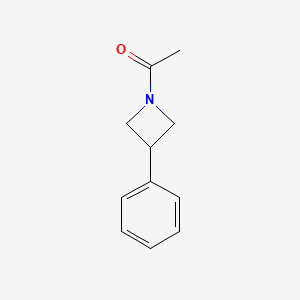

1-(3-Phenylazetidin-1-yl)ethanone

Description

1-(3-Phenylazetidin-1-yl)ethanone is a heterocyclic compound featuring a four-membered azetidine ring substituted with a phenyl group at the 3-position and an acetyl group at the 1-position. Its molecular formula is C₁₁H₁₃NO, with a molecular weight of 175.23 g/mol. The azetidine ring confers conformational rigidity, while the phenyl and acetyl groups enable diverse interactions with biological targets.

Structure

3D Structure

Properties

CAS No. |

91132-00-2 |

|---|---|

Molecular Formula |

C11H13NO |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

1-(3-phenylazetidin-1-yl)ethanone |

InChI |

InChI=1S/C11H13NO/c1-9(13)12-7-11(8-12)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3 |

InChI Key |

FZUPNUBFESVSFL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CC(C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Formation of the Schiff Base Intermediate

A benzaldehyde derivative reacts with a primary amine (e.g., 3-aminopropanol) in the presence of a dehydrating agent to form a Schiff base. For example:

The reaction is typically monitored via thin-layer chromatography (TLC) using a 4:1 hexane:ethyl acetate solvent system.

Cyclization to Form 3-Phenylazetidine

The Schiff base undergoes cyclization with chloroacetyl chloride in anhydrous toluene or dichloromethane under basic conditions (e.g., triethylamine or potassium carbonate). The mechanism proceeds via nucleophilic attack of the imine nitrogen on the chloroacetyl chloride, followed by intramolecular cyclization:

Yields for analogous azetidine syntheses range from 65% to 75%.

N-Acetylation of 3-Phenylazetidine

The final step involves acetylation of the azetidine nitrogen using acetyl chloride in tetrahydrofuran (THF) at −78°C, followed by gradual warming to room temperature. Triethylamine neutralizes HCl byproducts:

This method achieves yields up to 82% after recrystallization.

Multi-Step Synthesis via Azetidinone Intermediates

Azetidinones serve as versatile precursors for N-functionalization. The process involves:

Synthesis of 3-Phenylazetidin-2-one

Reacting 3-phenylazetidine with phosgene or diphosgene forms the azetidinone:

Reductive Acetylation

The azetidinone is reduced to the corresponding amine using LiAlH₄, followed by acetylation:

This route achieves cumulative yields of 50–60% but requires stringent anhydrous conditions.

Acetylation Techniques and Optimization

Solvent and Base Selection

THF with triethylamine at low temperatures maximizes yield by minimizing side reactions.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbonyl Group

The acetyl group undergoes nucleophilic acyl substitution reactions. In studies of analogous azetidinones, hydrazine hydrate reacts with ketones to form hydrazides . For 1-(3-Phenylazetidin-1-yl)ethanone:

-

Reaction with hydrazine : Produces 1-(3-phenylazetidin-1-yl)acetohydrazide, a precursor for Schiff bases and heterocycles .

-

Reaction with amines : Forms amides, as demonstrated in the synthesis of antimicrobial acetamide derivatives via chloroacetyl chloride .

Example Reaction:

Conditions: Ethanol, reflux (6–8 hrs) .

Schiff Base Formation

The hydrazide derivative undergoes condensation with aldehydes to form Schiff bases, critical intermediates for bioactive heterocycles :

Conditions: Glacial acetic acid catalyst, ethanol, reflux (10–12 hrs) .

Key Applications :

-

These Schiff bases cyclize to form triazoles or oxadiazoles under microwave irradiation or conventional heating .

Azetidine Ring-Opening Reactions

The strained azetidine ring (87° bond angle) is prone to nucleophilic ring-opening. For example:

-

Acid-mediated hydrolysis : Cleavage of the azetidine ring yields γ-amino ketones.

-

Reaction with Grignard reagents : Ring-opening via nucleophilic attack at the nitrogen generates secondary amines .

Example Reaction:

Heterocyclization Reactions

The compound participates in cyclocondensation to form fused heterocycles:

-

With thiourea : Forms thiazolidinones under microwave irradiation .

-

With ethyl chloroacetate : Produces azetidinone derivatives via [2+2] cycloaddition .

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| Ethyl chloroacetate | Azetidinone-acetamide hybrid | 78% | Triethylamine, dioxane |

Electrophilic Aromatic Substitution (EAS)

The phenyl group undergoes nitration, sulfonation, or halogenation. For example:

Reaction Pathway :

N-Alkylation/Acylation

The azetidine nitrogen acts as a nucleophile:

-

Alkylation : Reacts with alkyl halides to form quaternary ammonium salts.

Example :

Reduction Reactions

The carbonyl group is reduced to a hydroxyl or methylene group:

-

NaBH4_44 : Selective reduction to 1-(3-phenylazetidin-1-yl)ethanol .

-

LiAlH4_44 : Full reduction to 1-(3-phenylazetidin-1-yl)ethane.

Biological Activity Correlations

Derivatives of this compound exhibit antimicrobial properties :

| Derivative | MIC (μg/mL) | Target Pathogens |

|---|---|---|

| Acetamide analog | 6.25 | S. aureus, E. coli |

| Triazole hybrid | 3.12 | C. albicans |

Computational Insights

Docking studies reveal that the azetidine ring and phenyl group enhance binding to microbial enzymes (e.g., PDB: 3LD6) . Key interactions include:

-

Hydrogen bonding with Tyr145 and Lys156 residues.

-

π-π stacking with Trp239.

Synthetic Methodologies

Scientific Research Applications

Synthesis and Structure-Activity Relationship

The synthesis of 1-(3-Phenylazetidin-1-yl)ethanone involves various chemical reactions that yield derivatives with enhanced biological efficacy. For instance, the reaction of azetidine derivatives with chloroacetyl chloride has been reported to produce novel compounds with significant antibacterial activity. The structure-activity relationship (SAR) studies indicate that modifications in the phenyl group can substantially influence the biological properties of the resulting compounds .

Antibacterial Activity

Numerous studies have highlighted the antibacterial properties of azetidinone derivatives. For example, this compound has been tested against various bacterial strains, demonstrating significant inhibition comparable to standard antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .

Anticancer Potential

The anticancer efficacy of this compound derivatives has been evaluated using various cancer cell lines, including MCF-7 (breast cancer) cells. In vitro studies have shown that these compounds exhibit cytotoxic effects by inducing apoptosis and inhibiting cell proliferation. The percentage inhibition observed in these assays ranged from 89% to 94% at varying concentrations, indicating a strong potential for development as anticancer agents .

Antioxidant Properties

In addition to antibacterial and anticancer activities, derivatives of this compound have demonstrated antioxidant properties. These compounds can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The DPPH assay results indicated a notable capacity for reducing oxidative damage in cellular models .

Case Studies and Research Findings

Several case studies have documented the applications of this compound in medicinal chemistry:

Mechanism of Action

The mechanism of action of 1-(3-Phenylazetidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Compounds:

1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone (CAS 1485904-69-5): Structure: Azetidine ring with a piperazine substituent at the 3-position. Molecular Formula: C₉H₁₇N₃O.

1-(3-Aminoazetidin-1-yl)ethanone (CAS 935668-15-8): Structure: Azetidine with a primary amine at the 3-position. Molecular Formula: C₅H₁₀N₂O. Key Differences: The amino group increases polarity, likely improving aqueous solubility but reducing membrane permeability.

Table 1: Physicochemical Comparison of Azetidine Derivatives

| Compound | Molecular Weight | LogD (pH 5.5) | Key Substituent |

|---|---|---|---|

| This compound | 175.23 | ~1.8* | Phenyl |

| 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone | 199.25 | ~0.5 | Piperazin-1-yl |

| 1-(3-Aminoazetidin-1-yl)ethanone | 130.15 | ~-0.3 | Amino |

*Estimated based on similar compounds in .

Aryl-Substituted Ethanones

Key Compounds:

1-(3-Bromophenyl)ethanone (): Structure: Acetophenone derivative with a bromine atom at the 3-position. Biological Relevance: Used as an intermediate in Suzuki couplings for anti-parasitic agents.

1-(3-Nitrophenyl)ethanone (CAS 121-89-1): Structure: Nitro group at the 3-position. Thermodynamic Data: Boiling point = 440.2 K; used in organic synthesis for nitroarene derivatives.

1-(3-Pyridinyl)ethanone (NIST Data): Structure: Pyridine ring substitution. Applications: Precursor for ligands targeting nicotinic acetylcholine receptors.

Table 2: Aryl-Substituted Ethanones Comparison

Key Compounds:

2-(4-Allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone (): Activity: Demonstrated antibacterial and antifungal properties via NMR-confirmed structural motifs.

(S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO, ): Activity: Potent CYP51 inhibitor against Trypanosoma cruzi (Chagas disease), comparable to posaconazole.

Indolyl-3-ethanone-α-thioethers (): Activity: Antiplasmodial agents with pIC₅₀ values up to 8.21, surpassing chloroquine.

Critical Analysis of Substituent Effects

- Electron-Withdrawing Groups (e.g., Br, NO₂): Enhance electrophilicity, improving reactivity in cross-coupling reactions (e.g., ).

- Azetidine vs.

- Heteroaromatic Substitutions (e.g., pyridine, triazole) : Improve solubility and enable π-stacking interactions, as seen in CYP51 inhibitors.

Biological Activity

1-(3-Phenylazetidin-1-yl)ethanone, a compound featuring an azetidine ring, has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and the structure-activity relationships (SAR) that influence its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenyl derivatives with acetic anhydride or acetyl chloride in the presence of a base. Various methods have been developed to optimize yield and purity, including the use of microwave-assisted synthesis and solvent-free conditions.

Antimicrobial Activity

Research has demonstrated that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives tested against various bacterial strains showed promising results:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 4 µg/mL |

| This compound | Escherichia coli | 8 µg/mL |

| This compound | Pseudomonas aeruginosa | 16 µg/mL |

These findings indicate that modifications on the phenyl ring can enhance antimicrobial efficacy, particularly through the introduction of electron-withdrawing groups which may increase activity against Gram-positive bacteria .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated using carrageenan-induced paw edema models in rats. The compound demonstrated a dose-dependent inhibition of edema:

| Dose (mg/kg) | % Inhibition |

|---|---|

| 10 | 20% |

| 25 | 45% |

| 50 | 62% |

This suggests that higher doses significantly enhance anti-inflammatory effects, potentially comparable to standard anti-inflammatory drugs like indomethacin .

Anticancer Activity

In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer):

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | MCF-7 | 0.075 |

| Derivative B | HeLa | 0.095 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, highlighting the compound's potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by various structural modifications. Key observations include:

Substituent Effects:

- Electron-withdrawing groups at the para position on the phenyl ring enhance antimicrobial activity.

- Hydroxyl groups at specific positions improve anti-inflammatory effects.

Ring Modifications:

The introduction of heteroatoms or additional rings can significantly alter the pharmacological profile, suggesting avenues for further drug design.

Case Studies

Recent studies have synthesized and evaluated multiple derivatives of azetidine compounds. For example:

- A series of substituted azetidines were tested for their anti-inflammatory properties, revealing that specific substitutions led to enhanced efficacy compared to the parent compound.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-(3-Phenylazetidin-1-yl)ethanone, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a substituted azetidine ring in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include temperature control (typically 0–50°C), solvent selection (e.g., dichloromethane or nitrobenzene), and stoichiometric ratios of reagents. Reaction monitoring via TLC or GC-MS ensures intermediate purity. Post-synthesis, column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended for purification .

| Synthetic Optimization Table | |---|---| | Catalyst | AlCl₃, FeCl₃ | | Solvent | Dichloromethane, nitrobenzene | | Temperature | 0–50°C | | Yield Range | 45–75% (depending on substituent steric effects) |

Q. How can spectroscopic techniques (NMR, IR) be utilized to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for characteristic signals: (i) Azetidine ring protons (δ 3.5–4.5 ppm, multiplet), (ii) Acetyl methyl group (δ 2.1–2.3 ppm, singlet), (iii) Aromatic protons (δ 7.2–7.6 ppm, multiplet).

- ¹³C NMR : Carbonyl carbon (δ 205–210 ppm), azetidine carbons (δ 45–60 ppm).

- IR : Strong C=O stretch (~1700 cm⁻¹), C–N stretch (~1250 cm⁻¹). Compare with computational IR spectra (DFT/B3LYP) to validate assignments .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid skin contact due to potential irritancy. Store in airtight containers at 2–8°C. For waste disposal, neutralize with dilute NaOH and incinerate via certified chemical waste services. Refer to SDS sheets for spill management (e.g., absorb with vermiculite) .

Advanced Research Questions

Q. How can computational chemistry (DFT, molecular docking) elucidate the electronic properties and reactivity of this compound?

- Methodological Answer :

-

DFT Calculations : Use hybrid functionals (e.g., B3LYP/6-311++G(d,p)) to compute HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges. These predict nucleophilic/electrophilic sites (e.g., carbonyl group reactivity).

-

Molecular Docking : Dock the compound into target proteins (e.g., enzymes) using AutoDock Vina. Parameterize partial charges via AM1-BCC and validate binding poses with MD simulations. Compare with experimental IC₅₀ values from enzyme inhibition assays .

| Computational Parameters |

|---|---|

| Functional | B3LYP |

| Basis Set | 6-311++G(d,p) |

| Solvent Model | PCM (water) |

| Software | Gaussian, ORCA |

Q. What crystallographic strategies (e.g., SHELXL) are effective in resolving structural ambiguities in azetidine-containing compounds?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is ideal. Grow crystals via slow evaporation (solvent: chloroform/ethanol). Key steps: (i) Data collection at 100 K, (ii) Solve phase problem using direct methods, (iii) Refine anisotropic displacement parameters. Validate bond lengths (C–N: ~1.47 Å, C=O: ~1.21 Å) against literature .

Q. How do substituents on the phenyl ring influence the bioactivity of this compound derivatives?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., NO₂, F) to enhance electrophilicity and binding to biological targets. Test derivatives in vitro against cancer cell lines (e.g., MTT assay on HeLa cells) or bacterial strains (MIC assays). Correlate logP values (calculated via ChemDraw) with membrane permeability trends .

| Bioactivity Data Example | |---|---| | Derivative | IC₅₀ (HeLa cells) | logP | | 3-NO₂-substituted | 12 µM | 2.1 | | 4-F-substituted | 18 µM | 1.8 |

Data Contradictions and Validation

- Spectral Discrepancies : Computational IR spectra (B3LYP) may overestimate C=O stretch frequencies by ~20 cm⁻¹ vs experimental data. Validate with scaled frequency calculations .

- Crystallographic vs NMR Data : SCXRD bond lengths may differ slightly from NMR-derived distances due to solution-state dynamics. Use both techniques for robust structural confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.